Cas no 54849-69-3 (IR 144)

IR 144 structure
Product name:IR 144
IR 144 Chemical and Physical Properties
Names and Identifiers
-
- IR 144
- IR-144
- N,N-diethylethanamine,3-[(2Z)-2-[(2Z)-2-[(3E)-3-[(2E)-2-[1,1-dimethyl-3-(3-sulfopropyl)benzo[e]indol-2-ylidene]ethylidene]-2-(4-ethoxycarbonylpiperazin-1-ium-1-ylidene)cyclopentylidene]ethylidene]-1,1
- 1H-Benz(e)indolium, 2-(2-(3-((1,3-dihydro-1,1-dimethyl-3-(3-sulfopropyl)-2H-benz(e)indol-2-ylidene)ethylidene)-2-(4-(ethoxycarbonyl)-1-piperazinyl)-1-cyclopenten-1-yl)ethenyl)-
- 1H-Benz(e)indolium, 2-(2-(3-(2-(1,3-dihydro-1,1-dimethyl-3-(3-sulfopropyl)-2H-benz(e)indol-2-ylidene)ethylidene)-2-(4-(ethoxycarbonyl)-1-piperazinyl)-1-cyclopenten-1-yl)ethenyl)-1,1-dimethyl-3-(3-sulfopropyl)-, inner salt, compd. with N,N-diethylethanamine (1:1)
- 54849-69-3
- EINECS 259-375-6
- N,N-diethylethanamine;3-[(2Z)-2-[(2Z)-2-[(3E)-3-[(2E)-2-[1,1-dimethyl-3-(3-sulfopropyl)benzo[e]indol-2-ylidene]ethylidene]-2-(4-ethoxycarbonylpiperazin-1-ium-1-ylidene)cyclopentylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propane-1-sulfonate
-
- Inchi: InChI=1S/C50H58N4O8S2.C6H15N/c1-6-62-48(55)52-31-29-51(30-32-52)47-37(21-25-43-49(2,3)45-39-15-9-7-13-35(39)19-23-41(45)53(43)27-11-33-63(56,57)58)17-18-38(47)22-26-44-50(4,5)46-40-16-10-8-14-36(40)20-24-42(46)54(44)28-12-34-64(59,60)61;1-4-7(5-2)6-3/h7-10,13-16,19-26H,6,11-12,17-18,27-34H2,1-5H3,(H-,56,57,58,59,60,61);4-6H2,1-3H3
- InChI Key: CLQSKAVTPLZPDL-UHFFFAOYSA-N
- SMILES: CCN(CC)CC.CCOC(=O)N1CC[N+](=C2C(=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC5=CC=CC=C54)(C)C)CCC2=CC=C6C(C7=C(N6CCCS(=O)(=O)[O-])C=CC8=CC=CC=C87)(C)C)CC1
Computed Properties
- Exact Mass: 1007.49005665g/mol
- Monoisotopic Mass: 1007.49005665g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 71
- Rotatable Bond Count: 14
- Complexity: 2130
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 4
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 171Ų
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Not available
- Solubility: Not available
IR 144 Related Literature
-
Satyajit Kar,Scott McWhorter,Sean M. Ford,Steven A. Soper Analyst 1998 123 1435
-
Chiranjib Banerjee,Jagannath Kuchlyan,Debasis Banik,Niloy Kundu,Arpita Roy,Surajit Ghosh,Nilmoni Sarkar Phys. Chem. Chem. Phys. 2014 16 17272
-
André Pontes da Costa,Mercedes Sanaú,Eduardo Peris,Beatriz Royo Dalton Trans. 2009 6960
-
James A. Woods,Ralte Lalrempuia,Ana Petronilho,Neal D. McDaniel,Helge Müller-Bunz,Martin Albrecht,Stefan Bernhard Energy Environ. Sci. 2014 7 2316
-
5. Linear solvation energy relationships. Part 1. Solvent polarity–polarizability effects on infrared spectraMortimer J. Kamlet,Robert W. Taft J. Chem. Soc. Perkin Trans. 2 1979 337
54849-69-3 (IR 144) Related Products
- 37028-84-5(3-{(4-Methylphenyl)sulfonylamino}benzenecarboxylic Acid)
- 196492-76-9(Cyclopentanecarboxylicacid, 3-(methoxymethyl)-, (1R,3S)-rel-)
- 1806877-72-4(3-(Difluoromethyl)-2-hydroxy-4-methoxypyridine-5-carbonyl chloride)
- 2137026-59-4(2-Pentanamine, 1-bromo-3-methyl-, (2S,3R)-)
- 51964-26-2(3-(3-Hydroxy-phenyl)-thiazolidine-2,4-dione)
- 1487844-44-9(3-(cyclopentylmethyl)azetidin-3-ol)
- 2172591-45-4(5-(chloromethyl)-1-(4-methylphenyl)-1H-pyrazole)
- 14845-41-1(6-Methylbicyclo[4.1.0]heptan-2-one)
- 2172387-45-8(4-{(5-chlorofuran-2-yl)methylsulfanyl}-2-fluoropyrimidine)
- 1706445-86-4((2,6-Dimethyltetrahydro-2H-pyran-4-yl)acetyl chloride)
Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Taian Jiayue Biochemical Co., Ltd
Gold Member
CN Supplier
Bulk

Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk

Minglong (Xianning) Medicine Co., Ltd.
Gold Member
CN Supplier
Bulk
